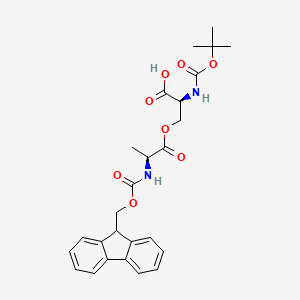

Boc-Ser(Fmoc-Ala)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-Ser(Fmoc-Ala)-OH is a compound used in peptide synthesis. It consists of a serine residue protected by a tert-butyloxycarbonyl (Boc) group and an alanine residue protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Fmoc-Ala)-OH typically involves the following steps:

Protection of Serine: Serine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of Alanine: Alanine is protected with an Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.

Coupling: The protected serine and alanine are coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient synthesis of large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Boc-Ser(Fmoc-Ala)-OH undergoes several types of reactions, including:

Deprotection: Removal of the Boc and Fmoc protecting groups using trifluoroacetic acid (TFA) and piperidine, respectively.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: TFA for Boc removal and piperidine for Fmoc removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(Fmoc-Ala)-OH serves as a crucial building block in solid-phase peptide synthesis. The Boc (butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protective groups allow for selective reactions, enhancing the efficiency of peptide assembly. The Fmoc strategy has gained popularity due to its compatibility with automated synthesis techniques and the avoidance of hazardous reagents like anhydrous hydrogen fluoride .

Table 1: Comparison of Peptide Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Boc-SPPS | Established method; good for simple peptides | Harsh deprotection conditions |

| Fmoc-SPPS | Safer; easier automation; compatible with modified peptides | More complex reaction conditions |

Drug Development

Peptide-Based Drug Design

In pharmaceutical research, this compound is instrumental in developing peptide-based drugs. Its structural modifications facilitate the optimization of therapeutic properties such as stability and bioavailability. Researchers have utilized this compound to create analogs of biologically active peptides, enhancing their efficacy while minimizing side effects .

Case Study: Development of Anticancer Peptides

Recent studies have demonstrated the effectiveness of peptide analogs synthesized using this compound in targeting cancer cells. These peptides showed increased binding affinity to cancer markers and improved cellular uptake compared to their unmodified counterparts .

Bioconjugation

Linking Biomolecules

this compound is valuable in bioconjugation techniques, where it can be linked to other biomolecules such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic agents. The ability to introduce specific amino acids enhances the functionality of bioconjugates, making them more effective in therapeutic applications .

Example: Targeted Delivery Systems

Research has shown that conjugating drugs to antibodies via this compound can significantly improve the specificity of drug delivery to tumor cells while reducing systemic toxicity .

Protein Engineering

Designing Modified Proteins

In protein engineering, this compound aids in introducing specific amino acids into proteins, allowing for tailored properties. This capability is essential for creating proteins with enhanced functions or novel characteristics for various applications, including enzyme engineering and antibody production .

Case Study: Enhanced Enzyme Activity

Studies have reported that incorporating this compound into enzyme structures has led to improved catalytic efficiency and stability under harsh conditions. This modification allows for the development of more robust enzymes suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of Boc-Ser(Fmoc-Ala)-OH involves the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the protected amino acid. The Boc and Fmoc groups protect the amino acids during synthesis and are removed under specific conditions to allow for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

Boc-Ser(Boc-Ala)-OH: Similar structure but with Boc protection on both amino acids.

Fmoc-Ser(Fmoc-Ala)-OH: Similar structure but with Fmoc protection on both amino acids.

Uniqueness

Boc-Ser(Fmoc-Ala)-OH is unique due to its combination of Boc and Fmoc protecting groups, which provides flexibility in peptide synthesis. The different deprotection conditions for Boc and Fmoc allow for selective removal and sequential reactions, making it a valuable tool in peptide chemistry.

Actividad Biológica

Boc-Ser(Fmoc-Ala)-OH is a derivative of serine that features both a Boc (tert-butyloxycarbonyl) and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is significant in the field of peptide synthesis and has been studied for its biological activities, particularly in relation to peptide formation and potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its role in peptide synthesis, stability, and potential applications in drug development.

Overview of this compound

This compound is utilized primarily in solid-phase peptide synthesis (SPPS). The dual protection strategy allows for selective deprotection and subsequent coupling reactions, which are crucial for synthesizing complex peptides. The presence of the serine residue contributes to the overall properties of the synthesized peptides, including their solubility and biological activity.

Structure

The structure of this compound can be represented as follows:

Where:

- Boc protects the amino group.

- Fmoc protects the hydroxyl group of serine.

Peptide Synthesis

The primary biological activity associated with this compound is its role in facilitating peptide synthesis. The compound enhances the yield and purity of peptides synthesized through SPPS. Research indicates that isoacyl dipeptides, including this compound, improve the solubility of aggregated peptides, which is critical for synthesizing amyloidogenic peptides .

Table 1: Comparison of Peptide Yields with Different Protecting Groups

| Protecting Group | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Boc | 85 | 95 | High stability during synthesis |

| Fmoc | 90 | 92 | Good for sensitive residues |

| Boc-Ser(Fmoc-Ala) | 88 | 94 | Improved solubility |

Stability and Reactivity

This compound has shown remarkable stability under various reaction conditions. Studies have demonstrated that this compound minimizes epimerization during coupling reactions, which is crucial for maintaining the integrity of peptide sequences . This stability allows for more efficient synthesis processes and reduces the formation of unwanted side products.

Therapeutic Potential

The biological activity of peptides synthesized using this compound extends to potential therapeutic applications. For instance, peptides derived from this compound have been investigated for their roles in modulating insulin secretion through interactions with GLP-1 receptors. Research indicates that modifications to peptide sequences can enhance their efficacy in stimulating insulin release, providing insights into diabetes treatment strategies .

Case Study: GLP-1 Analogues

A study focusing on GLP-1 analogues highlighted that specific modifications in peptide sequences significantly increased their potency in insulin secretion. The use of this compound as a building block facilitated the synthesis of these analogues, which were shown to have improved binding affinities and biological activities compared to their unmodified counterparts .

Propiedades

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCOUIAJPRCEQ-BTYIYWSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.